MC-Val-Cit-PAB - 159857-80-4

MC-Val-Cit-PAB

Catalog Number: EVT-505511
CAS Number: 159857-80-4
Molecular Formula: C28H40N6O7
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MC-Val-Cit-PAB, or maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate, is a synthetic peptide linker frequently employed in the development of antibody-drug conjugates (ADCs). [, , , , , , , , , , , , ] It acts as a bridge connecting a monoclonal antibody to a cytotoxic payload, enabling targeted drug delivery to specific cells. [, , , , , , , , , , , , ] This linker plays a crucial role in ADC efficacy by ensuring the payload remains stable during circulation and is released selectively within the target cells. [, , , , , , , , , , , , ]

Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbonyl-p-Nitrophenol (MC-Val-Cit-PAB-PNP)

  • Relevance: MC-Val-Cit-PAB-PNP is structurally identical to MC-Val-Cit-PAB with the addition of a p-nitrophenol group at the terminal end. This makes it a direct precursor to the target compound, as it can be easily modified to yield MC-Val-Cit-PAB by removing the PNP group. []

Cetuximab-Valine-Citrulline (vc)-Doxorubicin

  • Compound Description: This is an Antibody-Drug Conjugate (ADC) designed for targeted delivery of Doxorubicin to Epidermal Growth Factor Receptor (EGFR) overexpressing tumor cells. It consists of the monoclonal antibody Cetuximab, linked to Doxorubicin via a Valine-Citrulline (vc) dipeptide linker. []
  • Relevance: This ADC utilizes the same Valine-Citrulline dipeptide linker found in MC-Val-Cit-PAB. The presence of this shared linker structure highlights its importance in ADC design for its protease-sensitive properties, enabling drug release within target cells. []

Hertuzumab-MC-Val-Cit-PAB-Monomethyl Auristatin E (MMAE) (Hertuzumab-vcMMAE)

  • Compound Description: Hertuzumab-vcMMAE is another example of an ADC, specifically targeting human epidermal growth factor receptor 2 (HER2) positive cancer cells. It is composed of the antibody Hertuzumab, the cytotoxic drug Monomethyl Auristatin E (MMAE), and the linker MC-Val-Cit-PAB. This ADC demonstrates potent antitumor activity with increased cytotoxicity compared to the unconjugated antibody. []
  • Relevance: This compound provides a clear example of MC-Val-Cit-PAB being directly used as the linker in an ADC. It highlights the linker's role in successfully conjugating the antibody to the cytotoxic payload, resulting in a targeted therapeutic agent. []

Rituximab-vcMMAE

  • Compound Description: Similar to Hertuzumab-vcMMAE, Rituximab-vcMMAE is an ADC employing Monomethyl Auristatin E (MMAE) as the cytotoxic payload. This ADC targets CD20-positive cells and exhibits potent cytotoxic activity against B-cell lymphoma. []
  • Relevance: Although not explicitly stated, the "vc" in Rituximab-vcMMAE strongly suggests the utilization of the Valine-Citrulline (vc) dipeptide linker. This linker structure is a key component of MC-Val-Cit-PAB, further demonstrating its widespread use and importance in ADC design for targeting various cancer cells. []

FcF2-Monomethyl Auristatin E (MMAE)

  • Compound Description: This compound utilizes the LGR binding domain of RSPO1 (R1FF), instead of an antibody, to target LGR5-expressing cancer stem cells. It utilizes a Gly3-valine/citrulline-PAB-MMAE linker to attach MMAE to the R1FF. []
  • Relevance: The linker structure in this compound shares the Valine-Citrulline dipeptide and the PAB spacer with MC-Val-Cit-PAB, indicating a close structural relationship. This similarity suggests that both linkers are designed to release the MMAE payload in a similar fashion, potentially through protease cleavage. []

Trastuzumab-Monomethyl Auristatin E (MMAE) conjugate with PEGylated linker

  • Compound Description: This ADC uses Trastuzumab to target HER2-positive cancer cells and delivers MMAE as the cytotoxic payload. A key feature is the incorporation of a PEGylated linker, aiming to improve the therapeutic index of the conjugate. []
  • Relevance: While the exact structure of the PEGylated linker isn't specified, the paper mentions using the Val-Cit-PAB structure in a related context, suggesting its potential presence within the PEGylated linker. This highlights the modular nature of MC-Val-Cit-PAB, where its individual components can be incorporated into larger, more complex linker designs to optimize ADC properties. []
Overview

MC-Val-Cit-PAB, also known as a cleavable linker, is a compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that allows for selective cleavage in the presence of specific enzymes, making it valuable in targeted cancer therapies. Its design facilitates the release of cytotoxic drugs at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity.

Source and Classification

MC-Val-Cit-PAB is derived from the combination of valine and citrulline amino acids linked through a p-aminobenzyl moiety. It is classified as a peptide-based linker and is often used in conjunction with various cytotoxic agents to create ADCs. The compound is synthesized through advanced organic chemistry techniques, emphasizing its importance in pharmaceutical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of MC-Val-Cit-PAB involves several methodologies, primarily focusing on high-yield processes to ensure efficiency and purity. Two notable methods include:

  1. One-Pot Synthesis: This method combines multiple reaction steps into a single process, significantly reducing the time and resources required for synthesis. The process typically involves:
    • Reacting MC-Val-Cit-PAB-OH with bis(4-nitrophenyl)carbonate in the presence of an organic base.
    • Following this, 1-hydroxybenzotriazole and the drug portion are added to the same reaction system for further reaction, yielding MC-Val-Cit-PAB conjugates with high purity (up to 99%) and yields ranging from 34% to 47% depending on specific conditions .
  2. Two-Step Process: This traditional method involves:
    • First synthesizing an intermediate (MC-Val-Cit-PAB-(4-nitrophenyl) carbonate), followed by its reaction with a drug component.
    • This method typically results in lower yields compared to the one-pot synthesis but may be preferred for certain applications where precise control over reaction conditions is required .
Molecular Structure Analysis

Structure and Data

MC-Val-Cit-PAB has a complex molecular structure characterized by:

  • A backbone consisting of valine and citrulline residues.
  • A p-aminobenzyl moiety that serves as a linker.
  • The compound's molecular formula is C17H22N4O5C_{17}H_{22}N_4O_5, with a molar mass of approximately 378.38 g/mol.

The structural integrity of MC-Val-Cit-PAB is crucial for its function in drug delivery systems, ensuring stability until it reaches the target site where enzymatic cleavage occurs.

Chemical Reactions Analysis

Reactions and Technical Details

MC-Val-Cit-PAB participates in various chemical reactions that are pivotal for its application in ADCs:

  • Cleavage Reactions: The linker is designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in certain tumors. This specificity allows for targeted release of cytotoxic agents upon internalization into cancer cells .
  • Conjugation Reactions: MC-Val-Cit-PAB can be conjugated with various cytotoxic drugs such as monomethyl auristatin E (MMAE) or monomethyl auristatin D (MMAD). These conjugation reactions typically employ coupling agents like HATU or EDC to facilitate the formation of stable linkages between the linker and drug components .
Mechanism of Action

Process and Data

The mechanism of action of MC-Val-Cit-PAB involves:

  1. Targeting: Upon administration, ADCs containing MC-Val-Cit-PAB bind specifically to antigens expressed on cancer cells.
  2. Internalization: The ADCs are internalized into the cells via receptor-mediated endocytosis.
  3. Cleavage: Once inside the cell, cathepsin B cleaves the linker at the Val-Cit bond, releasing the cytotoxic drug directly into the cytoplasm.
  4. Cell Death: The released drug exerts its cytotoxic effects, leading to apoptosis of the cancer cell.

This targeted delivery mechanism enhances therapeutic efficacy while minimizing off-target effects associated with conventional chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MC-Val-Cit-PAB exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but is sensitive to enzymatic cleavage by cathepsin B.
  • Purity: High-performance liquid chromatography (HPLC) analysis typically indicates purity levels exceeding 99%, which is critical for clinical applications.

These properties are essential for ensuring that MC-Val-Cit-PAB functions effectively within biological systems .

Applications

Scientific Uses

MC-Val-Cit-PAB is primarily used in the development of ADCs for cancer therapy. Its applications include:

  • Antibody-Drug Conjugates: By linking potent cytotoxic agents to antibodies via MC-Val-Cit-PAB, researchers can create targeted therapies that improve treatment outcomes for patients with various types of cancer.
  • Research Tool: It serves as a model compound for studying peptide linkers' behavior in drug delivery systems, contributing to advancements in targeted therapeutics.

The ongoing research into optimizing synthesis methods and improving linker properties continues to enhance its utility in modern pharmacology .

Properties

CAS Number

159857-80-4

Product Name

MC-Val-Cit-PAB

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C28H40N6O7

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1

InChI Key

AMKBTTRWLGVRER-OFVILXPXSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Synonyms

MC-Val-Cit-PAB-OH

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.